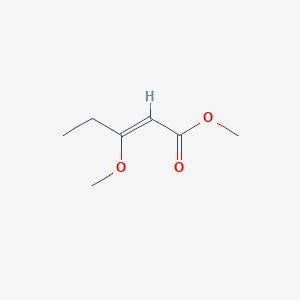

Methyl 3-methoxy-2-pentenoate

CAS No.:

Cat. No.: VC16493114

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12O3 |

|---|---|

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | methyl (Z)-3-methoxypent-2-enoate |

| Standard InChI | InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3/b6-5- |

| Standard InChI Key | IRRQVKLYAFXAKM-WAYWQWQTSA-N |

| Isomeric SMILES | CC/C(=C/C(=O)OC)/OC |

| Canonical SMILES | CCC(=CC(=O)OC)OC |

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 3-methoxy-2-pentenoate belongs to the class of α,β-unsaturated esters, featuring a conjugated double bond between the second and third carbon atoms. The methoxy (-OCH₃) group at the third carbon and the methyl ester (-COOCH₃) at the terminal end create a planar geometry that facilitates resonance stabilization . The trans configuration of the double bond is inferred from analogous compounds such as methyl trans-2-pentenoate, which adopts a similar spatial arrangement to minimize steric strain .

Key Structural Attributes:

-

IUPAC Name: Methyl (3E)-3-methoxypent-2-enoate

-

Molecular Formula: C₇H₁₂O₃

Physicochemical Properties

Physical Constants

The compound’s physical properties are critical for its handling and application in laboratory and industrial settings:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.978 g/cm³ | |

| Boiling Point | 188.6°C at 760 mmHg | |

| Flash Point | 69.3°C | |

| Vapor Pressure (25°C) | 0.595 mmHg | |

| Refractive Index (n₂₀/D) | 1.427 | |

| LogP (Octanol-Water) | 1.10 |

The relatively low vapor pressure suggests limited volatility at ambient temperatures, while the moderate LogP value indicates balanced lipophilicity, favorable for solubility in organic solvents .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for Methyl 3-methoxy-2-pentenoate are scarce in the literature, its synthesis can be inferred from methods used for structurally similar compounds. For example, methyl 3-methoxy-2-butenoate (CAS 35217-21-1) is synthesized via acid-catalyzed esterification of 3-methoxy-2-butenoic acid with methanol . A parallel approach for Methyl 3-methoxy-2-pentenoate would involve:

-

Step 1: Preparation of 3-methoxy-2-pentenoic acid through aldol condensation of propionaldehyde with methoxyacetic acid.

-

Step 2: Esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) .

Alternative methods may include Claisen condensation or metal-catalyzed cross-coupling reactions, though these remain speculative without direct experimental validation .

Industrial Production

The compound falls under HS Code 2918990090, classified as "other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides, and peroxyacids" . Commercial batches typically achieve purities >95%, as seen in related esters like methyl trans-2-pentenoate .

Applications and Utility

Organic Synthesis

Methyl 3-methoxy-2-pentenoate serves as a building block in the synthesis of complex molecules. Its α,β-unsaturated ester moiety participates in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume